molecular formula C8H11NO2 B585559 (4-Amino-3-methoxyphenyl)methanol CAS No. 148459-54-5

(4-Amino-3-methoxyphenyl)methanol

Cat. No.: B585559
CAS No.: 148459-54-5
M. Wt: 153.181
InChI Key: RVYSKGNWKIIUIF-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nitrating agents

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the specific pathway involved .

Comparison with Similar Compounds

Uniqueness: (4-Amino-3-methoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the benzene ring, which allows for diverse chemical reactions and applications. Its specific structure enables it to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .

Properties

IUPAC Name

(4-amino-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYSKGNWKIIUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697670
Record name (4-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148459-54-5
Record name (4-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-amino-3-methoxyphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxy-4-nitrobenzyl alcohol (1.0 g) and 10% palladium on carbon (100 mg) in methanol was stirred for 2 hours under 3 atmospheric pressure of hydrogen. After filtration, the filtrate was concentrated in vacuo to give 4-amino-3-methoxybenzyl alcohol (910 mg) as an oil.
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